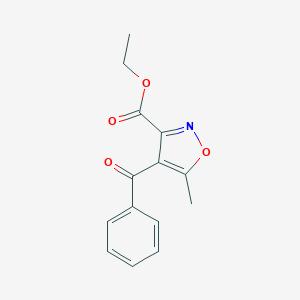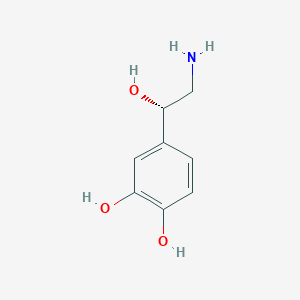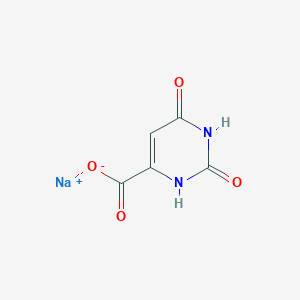
(Oleato)phenylmercury
Overview
Description
(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound where a phenylmercury group is bonded to an oleate molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound Organomercury compounds, in general, are known to interact with thiol (-sh) or sulfhydryl groups present in proteins, which can disrupt the protein’s function .
Mode of Action
Organomercury compounds are known to bind to the thiol groups in proteins, leading to protein dysfunction . This interaction can inhibit enzyme activity, disrupt cellular processes, and potentially lead to cell death .
Biochemical Pathways
A study on a similar compound, phenylmercury, showed that it activates an enzyme known for detoxication of inorganic metal(loid) ions in arabidopsis, and the induced metal-chelating peptides phytochelatins are essential for detoxification .
Pharmacokinetics
Organomercury compounds are generally well-absorbed and can distribute throughout the body, with a tendency to accumulate in the kidneys . They are metabolized into inorganic mercury, which is excreted primarily through the urine and feces .
Result of Action
Organomercury compounds can cause cellular damage by binding to proteins and disrupting their function . This can lead to a variety of toxic effects, depending on the specific cells and tissues affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances that contain thiol groups can affect the compound’s availability to interact with its targets . Additionally, the pH and temperature of the environment can influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
Organomercury compounds, such as phenylmercury, have been shown to interact with enzymes
Cellular Effects
Organomercury compounds have been shown to have toxic effects on cells . They can disrupt cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Organomercury compounds can interact with biomolecules, potentially leading to enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: (Oleato)phenylmercury can be synthesized through the reaction of phenylmercuric acetate with oleic acid. The reaction typically involves the following steps:
- Dissolving phenylmercuric acetate in an appropriate solvent such as ethanol.
- Adding oleic acid to the solution.
- Heating the mixture under reflux conditions to facilitate the reaction.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Oleato)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and oleic acid.
Substitution: The phenylmercury group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Mercury(II) oxide and oleic acid derivatives.
Reduction: Elemental mercury and oleic acid.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
(Oleato)phenylmercury finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its effects on biological systems, including its antimicrobial properties.
Medicine: Explored for potential therapeutic applications, particularly in antimicrobial treatments.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants due to its catalytic properties.
Comparison with Similar Compounds
- Phenylmercuric acetate
- Phenylmercuric propionate
- Phenylmercuric 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercuric neodecanoate
Comparison: (Oleato)phenylmercury is unique due to its oleate group, which imparts specific solubility and reactivity characteristics. Compared to other phenylmercury compounds, this compound has enhanced lipophilicity, making it more effective in applications requiring interaction with lipid membranes.
Properties
IUPAC Name |
(Z)-octadec-9-enoate;phenylmercury(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSZDIMJGOUPM-XXAVUKJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-60-9 | |
| Record name | Phenylmercuric oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmercuric oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (oleato)phenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMERCURIC OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


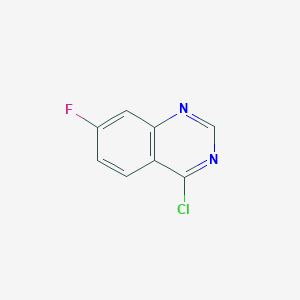


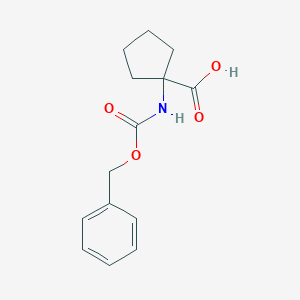

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)

